7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione
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Overview
Description
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione is a complex organic compound with the molecular formula C11H4Br2N2O2. It is characterized by its unique structure, which includes an imidazole ring fused to an isoquinoline ring, with bromine atoms at the 7 and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione typically involves the bromination of imidazo[1,2-b]isoquinoline-5,10-dione. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 7 and 8 positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the bromination process to achieve high yields and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc and acetic acid or hydrogen gas with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted imidazoisoquinoline derivatives .
Scientific Research Applications
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specific properties, such as electronic or photonic materials
Mechanism of Action
The mechanism of action of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with molecular targets within cells. The compound can bind to specific proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-g]isoquinoline-5,10-dione: Similar in structure but lacks the bromine atoms at the 7 and 8 positions.
Indolizine-5,8-dione: Another related compound with a different ring structure and substitution pattern.
Uniqueness
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione is unique due to the presence of bromine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
CAS No. |
62366-65-8 |
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Molecular Formula |
C11H4Br2N2O2 |
Molecular Weight |
355.97 g/mol |
IUPAC Name |
7,8-dibromoimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C11H4Br2N2O2/c12-7-3-5-6(4-8(7)13)11(17)15-2-1-14-10(15)9(5)16/h1-4H |
InChI Key |
IWUVLTLWZCDFCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=O)C3=CC(=C(C=C3C2=O)Br)Br |
Origin of Product |
United States |
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